molecular formula C10H7ClFN B13685329 4-Chloro-6-fluoro-3-methylquinoline

4-Chloro-6-fluoro-3-methylquinoline

Cat. No.: B13685329
M. Wt: 195.62 g/mol
InChI Key: HKDDXXLPEGHUPX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Chloro-6-fluoro-3-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-fluoroaniline with suitable reagents can lead to the formation of the desired quinoline derivative . Industrial production methods often involve multi-step synthesis processes that include cyclization, halogenation, and methylation reactions .

Chemical Reactions Analysis

4-Chloro-6-fluoro-3-methylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and organometallic reagents. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

4-Chloro-6-fluoro-3-methylquinoline can be compared with other similar compounds such as:

  • 4-Chloro-6-fluoro-2-methylquinoline
  • 4-Chloro-6-methylquinoline
  • 4-Chloro-7-fluoro-2-methylquinoline

These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring . The unique combination of chlorine and fluorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

4-chloro-6-fluoro-3-methylquinoline

InChI

InChI=1S/C10H7ClFN/c1-6-5-13-9-3-2-7(12)4-8(9)10(6)11/h2-5H,1H3

InChI Key

HKDDXXLPEGHUPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C=CC(=CC2=C1Cl)F

Origin of Product

United States

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